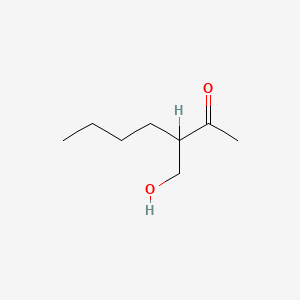
3-(Hydroxymethyl)heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-2-heptanone, also known as 3-octanon-1-ol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, 3-(hydroxymethyl)-2-heptanone is considered to be a fatty alcohol lipid molecule. 3-(Hydroxymethyl)-2-heptanone is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3-(Hydroxymethyl)-2-heptanone has been primarily detected in urine. Within the cell, 3-(hydroxymethyl)-2-heptanone is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
a. Antiviral and Antitumor Activity
Research indicates that derivatives of 3-(hydroxymethyl)heptan-2-one exhibit promising antiviral and antitumor activities. For instance, certain analogs have been synthesized and tested for their efficacy against viral infections and cancer cell lines. These compounds often demonstrate enhanced biological activity due to modifications in their hydroxymethyl group, which can influence their interaction with biological targets .
b. Drug Development
This compound serves as a scaffold for the development of new drugs. Its structural features allow for the creation of novel compounds that can act as positive allosteric modulators (PAMs) for various receptors. For example, studies have highlighted its potential in developing drugs targeting dopamine receptors, which could be beneficial in treating neurological disorders .
Material Science
a. Polymer Chemistry
In polymer science, this compound is utilized as a monomer or additive in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength, thermal stability, and chemical resistance. This application is particularly relevant in developing advanced materials for industrial uses .
b. Coatings and Adhesives
The compound is also explored for use in coatings and adhesives due to its ability to enhance adhesion properties and durability. The hydroxymethyl group can participate in cross-linking reactions, leading to the formation of robust networks that improve the performance of coatings under various environmental conditions .
Synthetic Intermediate
a. Synthesis of Complex Molecules
This compound is frequently employed as an intermediate in organic synthesis. Its reactive hydroxymethyl group allows for further functionalization, enabling the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. This versatility makes it a valuable building block in synthetic organic chemistry .
b. Case Studies
- Synthesis of Antiviral Compounds : A study demonstrated the synthesis of antiviral agents using this compound as a precursor. The resulting compounds showed significant activity against specific viral strains, showcasing the compound's potential in drug development.
- Polymer Applications : Research on the incorporation of this compound into polymer formulations revealed improvements in mechanical properties and thermal stability, making it suitable for high-performance applications.
Propiedades
Número CAS |
65405-68-7 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)heptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-8(6-9)7(2)10/h8-9H,3-6H2,1-2H3 |
Clave InChI |
MHOXVRWQBOAOAU-UHFFFAOYSA-N |
SMILES |
CCCCC(CO)C(=O)C |
SMILES canónico |
CCCCC(CO)C(=O)C |
Densidad |
0.945-0.949 |
Key on ui other cas no. |
65405-68-7 |
Descripción física |
colourless liquid with powerful, herbaceous, fruity, mildly spicy odou |
Solubilidad |
slightly soluble in water; soluble in alcohol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















